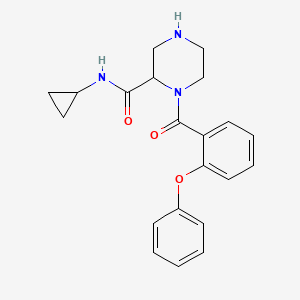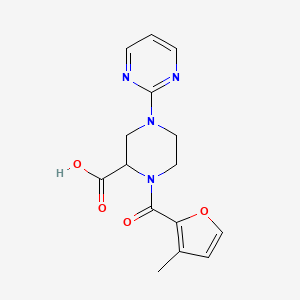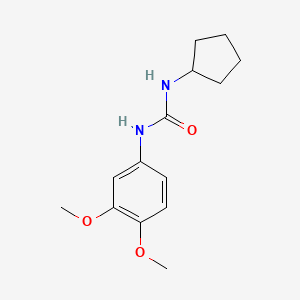
N-cyclopropyl-1-(2-phenoxybenzoyl)-2-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-1-(2-phenoxybenzoyl)-2-piperazinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the central nervous system. Inhibition of GABA-AT leads to increased levels of GABA, which can have a range of effects on the brain and body.
Mecanismo De Acción
N-cyclopropyl-1-(2-phenoxybenzoyl)-2-piperazinecarboxamide works by inhibiting GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclopropyl-1-(2-phenoxybenzoyl)-2-piperazinecarboxamide increases the levels of GABA, which can have a range of effects on the brain and body. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability and is involved in a range of processes, including sleep, anxiety, and mood.
Biochemical and Physiological Effects:
N-cyclopropyl-1-(2-phenoxybenzoyl)-2-piperazinecarboxamide has been shown to increase GABA levels in the brain, which can have a range of effects on the body. GABA is involved in the regulation of neuronal excitability and can modulate a range of processes, including sleep, anxiety, and mood. In addition, N-cyclopropyl-1-(2-phenoxybenzoyl)-2-piperazinecarboxamide has been shown to reduce seizure activity in animal models of epilepsy and to reduce drug-seeking behavior in animal models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclopropyl-1-(2-phenoxybenzoyl)-2-piperazinecarboxamide in lab experiments is its potency and selectivity for GABA-AT. This allows for more precise manipulation of GABA levels in the brain and can help to elucidate the role of GABA in various physiological and pathological processes. However, one limitation of using N-cyclopropyl-1-(2-phenoxybenzoyl)-2-piperazinecarboxamide is that it may have off-target effects on other enzymes or receptors, which can complicate interpretation of results.
Direcciones Futuras
There are a number of potential future directions for research on N-cyclopropyl-1-(2-phenoxybenzoyl)-2-piperazinecarboxamide. One area of interest is the development of more selective inhibitors of GABA-AT that can be used to further elucidate the role of GABA in the brain. Another area of interest is the development of N-cyclopropyl-1-(2-phenoxybenzoyl)-2-piperazinecarboxamide as a therapeutic agent for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. Finally, there is interest in exploring the potential of N-cyclopropyl-1-(2-phenoxybenzoyl)-2-piperazinecarboxamide as a tool for studying the role of GABA in brain development and plasticity.
Métodos De Síntesis
N-cyclopropyl-1-(2-phenoxybenzoyl)-2-piperazinecarboxamide can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. One common method involves the reaction of 2-phenoxybenzoic acid with cyclopropylamine to form the corresponding amide, which is then reacted with piperazine to form N-cyclopropyl-1-(2-phenoxybenzoyl)-2-piperazinecarboxamide.
Aplicaciones Científicas De Investigación
N-cyclopropyl-1-(2-phenoxybenzoyl)-2-piperazinecarboxamide has been studied extensively for its potential therapeutic applications in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. Preclinical studies have shown that N-cyclopropyl-1-(2-phenoxybenzoyl)-2-piperazinecarboxamide can increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. Clinical studies have also shown promising results in the treatment of cocaine addiction and alcohol use disorder.
Propiedades
IUPAC Name |
N-cyclopropyl-1-(2-phenoxybenzoyl)piperazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c25-20(23-15-10-11-15)18-14-22-12-13-24(18)21(26)17-8-4-5-9-19(17)27-16-6-2-1-3-7-16/h1-9,15,18,22H,10-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRMLUKOTJCYGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CNCCN2C(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5375691.png)
![2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-[2-(propylamino)pyrimidin-5-yl]nicotinonitrile](/img/structure/B5375709.png)
![3-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5375712.png)
![1-methyl-9-{[3-(trifluoromethyl)phenyl]acetyl}-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5375722.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5375727.png)
![1-[(1-benzyl-1H-tetrazol-5-yl)methyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5375730.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5375733.png)
![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5375734.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-5-(3,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5375735.png)

![2-{[2-[(4-isobutoxybenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}ethyl acetate](/img/structure/B5375740.png)

![N-(3,5-dimethoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5375750.png)
![1-[(3,4-dimethylphenoxy)acetyl]azocane](/img/structure/B5375757.png)